molecular formula C20H22N2O2 B11626708 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide

Cat. No.: B11626708
M. Wt: 322.4 g/mol
InChI Key: CKHKGNHEIYOCNQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide

InChI

InChI=1S/C20H22N2O2/c1-3-4-5-13-19(23)21-16-11-8-9-15(14(16)2)20-22-17-10-6-7-12-18(17)24-20/h6-12H,3-5,13H2,1-2H3,(H,21,23)

InChI Key

CKHKGNHEIYOCNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide typically involves the cyclization of 2-aminophenol derivatives with aldehydes or ketones. One common method is the reaction of 2-aminophenol with an appropriate aldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the benzoxazole ring . The resulting benzoxazole derivative is then reacted with hexanoyl chloride in the presence of a base, such as triethylamine, to form the final product .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, green chemistry approaches, such as the use of aqueous solvents and recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzoxazole ring can intercalate with DNA, potentially leading to anticancer effects .

Comparison with Similar Compounds

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